![molecular formula C8H5F4NO2 B2578021 1-Nitro-3-(1,1,2,2-tetrafluoroethyl)benzene CAS No. 2551119-17-4](/img/structure/B2578021.png)
1-Nitro-3-(1,1,2,2-tetrafluoroethyl)benzene
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Overview
Description
1-Nitro-3-(1,1,2,2-tetrafluoroethyl)benzene is a research chemical with the molecular formula CHFNO .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 bonds; 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The boiling point of this compound is 93 °C at 2 mm Hg . The density is 1.455 g/mL at 25 °C . The refractive index is n20/D 1.461 .Scientific Research Applications
Direct Amination and Synthesis of Benzimidazoles, Quinoxalines, and Benzotriazoles
1-Nitro-4-(pentafluorosulfanyl)benzene, which is structurally similar to 1-Nitro-3-(1,1,2,2-tetrafluoroethyl)benzene, has been utilized in direct amination processes. This compound has been successfully aminated to produce compounds that serve as precursors for the synthesis of benzimidazoles, quinoxalines, and benzotriazoles. Such compounds have potential applications in the development of new materials and pharmaceuticals (Pastýříková et al., 2012).
Dissociative Electron Attachment Studies
The compound 1-nitro-3(1122-tetrafluoroethoxy)-benzene, a derivative of nitro-benzene, has been investigated through dissociative electron attachment studies. This research provides insights into the interactions of electrons with such molecules, contributing to the understanding of molecular electronics and potentially influencing the design of new electronic materials (Wnorowska et al., 2014).
Synthesis and Nucleophilic Aromatic Substitution
Synthesis and nucleophilic aromatic substitution of compounds structurally similar to this compound have been explored. These processes result in novel benzenes with specific substitution patterns. Such synthetic routes are crucial for creating new chemical entities that can be used in various industrial and pharmaceutical applications (Ajenjo et al., 2016).
Preparation of SF5 Aromatics via Vicarious Nucleophilic Substitution
Vicarious nucleophilic substitutions of hydrogen in nitro(pentafluorosulfanyl)benzenes, closely related to this compound, have been used for the preparation of SF5 aromatics. These reactions lead to the formation of various substituted benzenes, opening avenues for the synthesis of novel organic compounds useful in material science and pharmaceutical research (Beier et al., 2011).
Luminescent Metal–Organic Frameworks for Sensing Applications
Research into luminescent metal–organic frameworks (MOFs) based on benzene-cored derivatives, including those related to nitro-benzene compounds, has been conducted. These MOFs exhibit potential for sensing applications, particularly in the detection of nitro explosives in aqueous media. This research contributes significantly to the field of environmental monitoring and security (Deng et al., 2017).
Hydroxylation for Synthesis of Phenols and Amines
Hydroxylation studies of para- and meta-nitro-(pentafluorosulfanyl)benzenes have been conducted. These studies are crucial for the synthesis of phenols and amines, which are important intermediates in the production of pharmaceuticals and other fine chemicals (Beier & Pastýříková, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-nitro-3-(1,1,2,2-tetrafluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)5-2-1-3-6(4-5)13(14)15/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPWRXGMSNFGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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